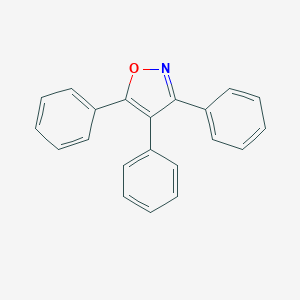
3,4,5-Triphenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triphenylisoxazole (TPI) is a heterocyclic compound that has been extensively studied for its unique chemical and biological properties. TPI is a derivative of isoxazole and is a highly conjugated molecule that exhibits strong fluorescence properties. Due to its unique properties, TPI has been widely used in scientific research and has shown potential for various applications.
Mecanismo De Acción
The mechanism of action of 3,4,5-Triphenylisoxazole is not fully understood. However, it is believed that 3,4,5-Triphenylisoxazole interacts with metal ions, such as copper and zinc, through coordination bonds. This interaction results in the formation of a complex that exhibits strong fluorescence properties. 3,4,5-Triphenylisoxazole has also been shown to exhibit potential antioxidant activity, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects:
3,4,5-Triphenylisoxazole has been shown to exhibit potential biological activity, including antioxidant and anti-inflammatory properties. 3,4,5-Triphenylisoxazole has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-Triphenylisoxazole has several advantages for use in laboratory experiments. It is a highly stable compound that exhibits strong fluorescence properties, making it an ideal fluorescent probe for the detection of metal ions. 3,4,5-Triphenylisoxazole is also relatively easy to synthesize, making it readily available for use in research. However, 3,4,5-Triphenylisoxazole has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3,4,5-Triphenylisoxazole. One area of interest is the development of new fluorescent probes based on 3,4,5-Triphenylisoxazole for the detection of other metal ions. Another area of interest is the synthesis of new compounds based on 3,4,5-Triphenylisoxazole with potential biological activity, such as antioxidants and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,5-Triphenylisoxazole and its potential applications in the treatment of various diseases.
In conclusion, 3,4,5-Triphenylisoxazole is a unique compound that has shown potential for various applications in scientific research. Its strong fluorescence properties and potential biological activity make it an ideal candidate for the development of new compounds with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of 3,4,5-Triphenylisoxazole and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,4,5-Triphenylisoxazole can be achieved through various methods, including the reaction of benzaldehyde and acetophenone with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of benzaldehyde, acetophenone, and anhydrous hydrazine in the presence of acetic acid and sodium acetate. Both methods yield 3,4,5-Triphenylisoxazole as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
3,4,5-Triphenylisoxazole has been extensively studied for its potential applications in scientific research. One of the most notable applications of 3,4,5-Triphenylisoxazole is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 3,4,5-Triphenylisoxazole has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. In addition, 3,4,5-Triphenylisoxazole has been used as a building block for the synthesis of other compounds with potential biological activity.
Propiedades
Número CAS |
22020-72-0 |
|---|---|
Nombre del producto |
3,4,5-Triphenylisoxazole |
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3,4,5-triphenyl-1,2-oxazole |
InChI |
InChI=1S/C21H15NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
ZVOMKZHDZNGXPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
22020-72-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



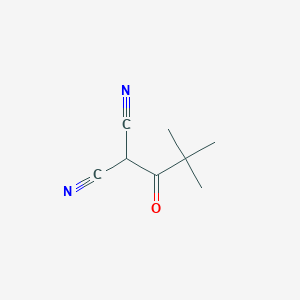
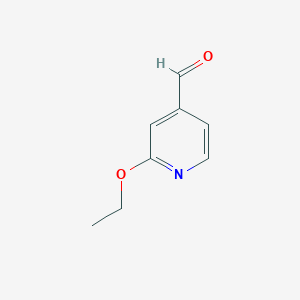



![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

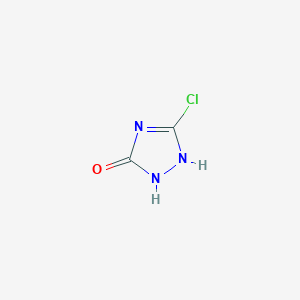
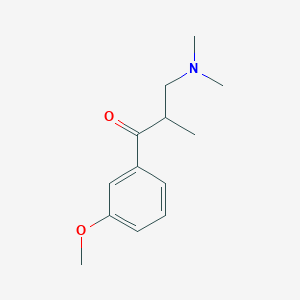
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)
